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molecular formula C11H17N3O2 B1398898 tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate CAS No. 1001354-26-2

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate

Cat. No. B1398898
M. Wt: 223.27 g/mol
InChI Key: FISWOBWGDDHBLL-UHFFFAOYSA-N
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Patent
US07534792B2

Procedure details

A solution of 237D (0.60 gm, 2.3 mmole) in a 5.0 N solution of HCl in methanol was left stirring at room temperature for 1 hr. This was applied onto a Phenomenex Strata-X-C 33 um cation mixed-mode polymer, flushed with methanol, and the product was eluted with a 2 N solution of ammonia in methanol. Removal of the solvents left 237E, (0.20 gm; 59% yield). 1H NMR (500 MHz, CDCl3) δ 0.87 (m, 4H) 3.21 (s, 1H) 6.27 (s, 1H) 7.16 (br s, 1H).
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH:8]=[C:7]([NH:9]C(=O)OC(C)(C)C)[N:6]=[CH:5]2)[CH2:3][CH2:2]1.Cl>CO>[CH:1]1([N:4]2[CH:8]=[C:7]([NH2:9])[N:6]=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(CC1)N1C=NC(=C1)NC(OC(C)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed-mode polymer
CUSTOM
Type
CUSTOM
Details
flushed with methanol
WASH
Type
WASH
Details
the product was eluted with a 2 N solution of ammonia in methanol
CUSTOM
Type
CUSTOM
Details
Removal of the solvents
WAIT
Type
WAIT
Details
left 237E, (0.20 gm; 59% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)N1C=NC(=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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